1-(4-chlorobenzyl)-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O4/c26-19-7-5-17(6-8-19)16-30-22-18(3-1-9-27-22)15-20(24(30)32)23(31)28-10-12-29(13-11-28)25(33)21-4-2-14-34-21/h1-9,14-15H,10-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARIRPSBKYJRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorobenzyl)-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one represents a novel class of piperazine derivatives that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₃
- Molecular Weight : 357.81 g/mol
- IUPAC Name : this compound
Pharmacological Profile
Recent studies have indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary in vitro tests have shown that the compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics like ciprofloxacin in certain strains of Escherichia coli and Staphylococcus aureus .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. It exhibited IC₅₀ values in the low micromolar range against breast cancer cells, indicating potent anticancer activity. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural components:
- Piperazine Moiety : The presence of the piperazine ring is crucial for enhancing the compound's interaction with biological targets, such as enzymes involved in DNA replication and repair .
- Furan and Naphthyridine Substituents : These functional groups contribute to the compound's lipophilicity and ability to penetrate cellular membranes, enhancing its bioavailability .
Study 1: Antimicrobial Efficacy
In a study published in Molecules, the compound was tested against a panel of bacterial strains. Results indicated that it displayed remarkable selectivity against resistant strains of Bacillus subtilis with an MIC value of 3.68 μM/mL . This suggests potential for development as a novel antibiotic agent.
Study 2: Anticancer Properties
Another research article highlighted the compound's effectiveness against human breast cancer cells, where it induced significant apoptosis at concentrations as low as 10 μM. The study also noted that it inhibited PARP1 activity, a target for cancer therapy, with an IC₅₀ value of 18 μM .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, research indicates that 1,8-naphthyridine derivatives can enhance the efficacy of fluoroquinolone antibiotics against multi-resistant bacterial strains. This suggests that the compound may serve as an effective adjuvant in antibiotic therapies .
Antihistaminic Activity
In silico studies and experimental evaluations have shown that certain naphthyridine derivatives possess antihistaminic effects. Specifically, compounds structurally related to 1-(4-chlorobenzyl)-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one have been tested for their ability to relax bronchial tissues in guinea pigs, indicating potential use in treating respiratory conditions such as asthma .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential applications in oncology. Preliminary investigations into naphthyridine derivatives have shown cytotoxic effects against various cancer cell lines. Further research is warranted to explore the mechanisms underlying these effects and to evaluate the compound's efficacy in vivo.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Antimicrobial Efficacy | Naphthyridine derivatives enhanced fluoroquinolone activity against resistant strains | Antibiotic adjuvant |
| Bronchorelaxant Activity | Demonstrated significant relaxation of guinea pig trachea | Treatment for asthma |
| Cytotoxicity Assays | Exhibited selective cytotoxicity against cancer cell lines | Potential anticancer agent |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The target compound shares structural similarities with other 1,8-naphthyridine derivatives, differing primarily in the substituents on the piperazine ring and naphthyridinone core. Key analogs and their properties are summarized below:
*Estimated based on substituent addition to 5a10 .
†Calculated from molecular formula.
- This may improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors like lifirafenib .
Q & A
Basic: What are the key synthetic challenges in preparing 1-(4-chlorobenzyl)-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one, and how can they be addressed methodologically?
The compound’s structural complexity—featuring a naphthyridinone core, piperazine linker, and furan-carbonyl substituents—requires multi-step synthesis. Key challenges include:
- Piperazine Functionalization : Coupling the furan-2-carbonyl group to piperazine demands anhydrous conditions and catalysts like DIPEA ( ). Side reactions (e.g., incomplete acylation) can be minimized by optimizing stoichiometry and using high-purity reagents.
- Naphthyridinone Core Formation : Cyclization steps often require precise temperature control (e.g., 80°C in DMF) and inert atmospheres to prevent oxidation ( ).
- Purification : Silica gel chromatography with gradient elution (e.g., hexane/EtOAc) is critical for isolating intermediates. Yield improvements (e.g., 75–90%) are achievable via continuous flow reactors ().
Basic: How is the structural integrity of this compound validated during synthesis?
Validation involves:
- NMR Spectroscopy : Key signals include aromatic protons (δ 7.2–8.8 ppm for naphthyridinone), piperazine CH2 groups (δ 2.4–3.8 ppm), and furan carbonyls (δ 1651–1686 cm⁻¹ in IR) ( ).
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 382.85 for a related analog) ( ).
- Elemental Analysis : Carbon/nitrogen ratios (e.g., C 62.74%, N 14.63%) verify purity ( ).
Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar naphthyridinone-piperazine derivatives?
Contradictions may arise from assay variability or subtle structural differences. Strategies include:
- Comparative SAR Studies : Systematically modify substituents (e.g., replacing 4-chlorobenzyl with fluorobenzyl) and test activity in standardized assays (e.g., PARP inhibition, ).
- Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions ( ).
- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., anti-cancer vs. anti-microbial activities in ) to identify trends.
Advanced: What computational approaches are suitable for predicting the pharmacological targets of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like PARP-1 ( ). Focus on the furan-carbonyl and piperazine moieties, which likely engage in hydrogen bonding (e.g., with NAD⁺-binding sites).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å for ligand-receptor complexes) ( ).
- Pharmacophore Modeling : Identify essential features (e.g., aromatic rings, hydrogen bond acceptors) using tools like Phase ( ).
Advanced: How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
- LogP Adjustments : Introduce polar groups (e.g., hydroxyl or carboxylate) to reduce LogP (predicted >3.5 for the parent compound) while retaining potency ( ).
- Metabolic Stability : Incubate with liver microsomes to identify labile sites (e.g., piperazine oxidation). Stabilize via methyl substitution or fluorination ( ).
- Bioavailability Testing : Use Caco-2 cell monolayers to assess permeability. If Papp < 1×10⁻⁶ cm/s, consider prodrug strategies ( ).
Advanced: What experimental designs are recommended for elucidating the mechanism of action of this compound?
- Transcriptomic Profiling : RNA-seq or CRISPR-Cas9 screens to identify dysregulated pathways (e.g., DNA repair genes in PARP inhibition, ).
- Kinase Profiling Panels : Test against 100+ kinases to rule off-target effects ( ).
- Cellular Phenotyping : Measure apoptosis (Annexin V/PI), cell cycle arrest (flow cytometry), or ROS generation (DCFDA assay) ( ).
Methodological: How can researchers address low yields in the final coupling step between the naphthyridinone core and piperazine-furan moiety?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
